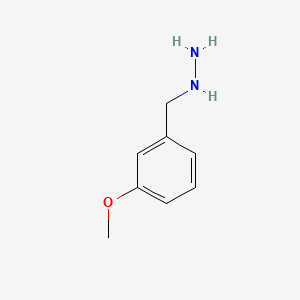

(3-Methoxybenzyl)hydrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-4-2-3-7(5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLGQRHDYAHDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375454 | |

| Record name | (3-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85293-12-5 | |

| Record name | [(3-Methoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85293-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 3 Methoxybenzyl Hydrazine and Its Analogues

Strategies for Direct Synthesis of (3-Methoxybenzyl)hydrazine

The direct formation of the this compound structure can be achieved through two primary routes: the alkylation of hydrazine (B178648) and the reduction of precursor compounds like hydrazones.

The direct alkylation of hydrazine with a suitable 3-methoxybenzyl electrophile, such as 3-methoxybenzyl halide, represents a classical approach to forming the C-N bond. However, this method often faces challenges with selectivity, as multiple alkylations can occur on both nitrogen atoms of the hydrazine molecule, leading to a mixture of mono- and di-substituted products, as well as potential overalkylation. researchgate.net

To circumvent these issues, modern synthetic strategies often employ protecting groups or specialized reaction conditions to achieve selective mono-alkylation. researchgate.netorganic-chemistry.org One effective approach involves the use of a nitrogen dianion intermediate. organic-chemistry.org This method typically starts with a protected hydrazine, which is then deprotonated with a strong base like n-butyllithium to form a stable dianion. This highly reactive intermediate can then undergo selective alkylation with an electrophile like 3-methoxybenzyl bromide. The choice of protecting group is crucial for directing the alkylation and for its subsequent facile removal to yield the desired product. Benzyl (B1604629) and allyl halides are noted to react more rapidly in such systems. organic-chemistry.org

Another strategy involves the direct reductive alkylation of hydrazine derivatives using a reducing agent in a one-pot manner. organic-chemistry.org This approach can offer improved control and efficiency over traditional alkylation methods.

Reduction pathways provide a reliable and widely used method for synthesizing substituted hydrazines. The most common approach is the reductive amination of a carbonyl compound, in this case, 3-methoxybenzaldehyde (B106831), with hydrazine. rsc.orgdonnu.edu.uanih.gov This process occurs in two main steps:

Hydrazone Formation: 3-Methoxybenzaldehyde reacts with hydrazine hydrate (B1144303) in a condensation reaction to form the corresponding 3-methoxybenzaldehyde hydrazone. This intermediate is an imine-type compound.

Reduction of the Hydrazone: The C=N double bond of the hydrazone is then selectively reduced to a single bond to yield this compound.

Various reducing agents can be employed for this transformation. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they can selectively reduce the iminium ion intermediate in the presence of the original aldehyde, allowing for a one-pot reaction. harvard.edu Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as nickel, is also a highly effective method for this reduction. rsc.orgrsc.org Recent research has demonstrated the use of nickel catalysts with hydrazine hydrate serving as both the nitrogen and hydrogen source for the reductive amination of aldehydes, including 4-methoxybenzaldehyde, to produce the corresponding primary amines with high yields. rsc.orgrsc.org

| Starting Material | Reagent | Intermediate | Product | Key Features |

|---|---|---|---|---|

| 3-Methoxybenzaldehyde | Hydrazine Hydrate | 3-Methoxybenzaldehyde hydrazone | This compound | Initial condensation reaction forms the C=N bond. |

| 3-Methoxybenzaldehyde hydrazone | NaBH₃CN, NaBH(OAc)₃, or H₂/Ni | - | This compound | Selective reduction of the imine C=N bond to a C-N single bond. High yields and good functional group tolerance. harvard.edursc.org |

Synthesis of Related Methoxybenzyl Hydrazide and Hydrazone Derivatives

Hydrazides and hydrazones are important classes of derivatives that can be synthesized from this compound or related precursors. These compounds often exhibit significant biological activities.

Hydrazones are readily synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. researchgate.netnih.gov this compound can react with a wide variety of carbonyl compounds to produce a diverse library of hydrazone derivatives. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step, leading to high yields of the corresponding hydrazone. researchgate.net

For example, various methoxybenzoylhydrazones have been synthesized by reacting 4-methoxybenzohydrazide with different substituted aldehydes. nih.gov Similarly, 3-methoxybenzaldehyde can be reacted with various hydrazines, such as (4-chloro-1-phthalazinyl)hydrazine, to form specific hydrazone products. These reactions are fundamental in creating compounds for biological screening and as intermediates for further synthetic transformations. researchgate.netorganic-chemistry.org

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. Their synthesis generally involves the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. To prepare analogues related to this compound, one could start with a substituted thiosemicarbazide. For instance, N-(4-methoxybenzyl) thiosemicarbazide can be condensed with various carbonyl compounds, such as 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one or 2-fluoro-4-hydroxybenzaldehyde, to yield the corresponding thiosemicarbazones. mdpi.comnih.gov

Alternatively, a two-step synthesis can be envisioned. First, 4-(m-methoxyphenyl)-thiosemicarbazide can be prepared by reacting m-anisidine (B1676023) (3-methoxyaniline) with ammonia (B1221849) and carbon disulfide, followed by treatment with hydrazine sulfate. google.com This thiosemicarbazide can then be reacted with various aldehydes and ketones to produce a range of thiosemicarbazone derivatives. juniv.edu

| Pathway | Starting Hydrazine Derivative | Second Reactant | Product Class | Reference Example |

|---|---|---|---|---|

| 1 | N-(4-Methoxybenzyl) thiosemicarbazide | Aldehyde or Ketone | N-(4-Methoxybenzyl) Thiosemicarbazone | Condensation with 2-fluoro-4-hydroxybenzaldehyde. mdpi.com |

| 2 | Hydrazine | m-Anisidine + CS₂ | 4-(m-Methoxyphenyl)-thiosemicarbazide | Intermediate for further condensation. google.com |

Diacylhydrazines are characterized by the presence of two acyl groups attached to the hydrazine nitrogen atoms. These derivatives have attracted significant attention, particularly in the development of insecticides. nih.govresearchgate.net The synthesis of N,N'-diacylhydrazines is typically achieved by reacting a carbohydrazide (B1668358) (an acyl hydrazine) with a second acylating agent, such as an acyl chloride. mdpi.comnih.gov

To synthesize a diacyl derivative related to this compound, one could first prepare 3-methoxybenzoyl hydrazine by reacting the corresponding ester with hydrazine hydrate. This acyl hydrazine can then be reacted with a different acyl chloride in a suitable solvent like tetrahydrofuran (B95107) to yield an unsymmetrical N,N'-diacylhydrazine. mdpi.com This modular approach allows for the synthesis of a wide array of derivatives with varied substituents for structure-activity relationship studies. nih.govnih.gov

Formation of Hydrazide-Hydrazones from Esters and Hydrazides

The synthesis of hydrazide-hydrazones is a well-established, sequential process that typically begins with the formation of a hydrazide from an ester, followed by condensation with a carbonyl compound. The initial step involves the hydrazinolysis of an ester, such as a methyl or ethyl benzoate (B1203000) derivative, using hydrazine monohydrate. nih.gov This nucleophilic acyl substitution reaction effectively replaces the alkoxy group of the ester with the hydrazinyl group (-NHNH2) to yield the corresponding acid hydrazide. For instance, substituted benzoic acid methyl esters can be converted into their respective benzoic acid hydrazides in yields ranging from 67–85%. nih.gov

This methodology is versatile and has been applied to a range of substrates. A similar two-step process is used for synthesizing indole-based Schiff base derivatives, where the starting carboxylic acid is first esterified and then subjected to hydrazinolysis with hydrazine hydrate to produce the carbohydrazide intermediate in high yields. mdpi.com

Once the hydrazide is formed, the subsequent step is a condensation reaction with an aldehyde or a ketone. This reaction, often catalyzed by a small amount of acid like glacial acetic acid and carried out in a solvent such as ethanol (B145695), results in the formation of the final hydrazide-hydrazone product, characterized by the R₂C=N-NH-C(=O)R' functional group. mdpi.commdpi.com

| Starting Material | Reagent | Reaction Condition | Product | Reported Yield |

|---|---|---|---|---|

| Substituted Methyl Benzoate (e.g., Methyl 4-methoxybenzoate) | Hydrazine Monohydrate | Reflux | Substituted Benzoic Acid Hydrazide (e.g., 4-Methoxybenzoic acid hydrazide) | 67–85% |

One-Pot Reaction Strategies for Hydrazide Derivatives

One-pot synthesis strategies offer significant advantages in chemical production by improving reaction efficiency, reducing waste, and saving time and resources associated with intermediate purification steps. Several such methodologies have been developed for the synthesis of hydrazine and hydrazide derivatives.

One effective one-pot method allows for the conversion of cinnamic acids and their heterocyclic analogues directly into the corresponding hydrazides. researchgate.net This process involves the formation of an intermediate N-acylbenzotriazole, which subsequently undergoes hydrazinolysis within the same reaction vessel, producing the desired hydrazide in good to excellent yields under mild conditions. researchgate.net

Another innovative one-pot procedure enables the synthesis of hydrazine derivatives from aldehydes via radical addition reactions. elsevierpure.com In this approach, a Lewis acid promotes both the initial condensation between an aldehyde and a benzhydrazide to form a hydrazone, and the subsequent addition of an alkyl radical to the C=N bond, all within a single pot. elsevierpure.com This tin-free radical method is noted for being a more sustainable and environmentally friendly synthetic route. elsevierpure.com Furthermore, a high-yielding methodology for reducing hydrazones to hydrazines has been adapted into a one-pot process where the reduction is followed by an in-situ reaction with a carboxylic acid to generate trisubstituted hydrazides. researchgate.net

| Starting Material(s) | Key Intermediate/Reagent | Reaction Type | Final Product | Reference |

|---|---|---|---|---|

| Cinnamic Acid, Hydrazine | N-Acylbenzotriazole | Acyl Substitution | Cinnamoyl Hydrazide | researchgate.net |

| Aldehyde, Benzhydrazide, Alkyl Radical Source | Lewis Acid Catalyst | Condensation / Radical Addition | Substituted Hydrazine Derivative | elsevierpure.com |

| Hydrazone, Reducing Agent, Carboxylic Acid | In-situ generated Hydrazine | Reduction / Acylation | Trisubstituted Hydrazide | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. mdpi.com In the synthesis of hydrazide and hydrazone derivatives, this often involves reducing solvent use, employing safer reagents, and improving energy efficiency. mdpi.comorientjchem.org

Several green strategies have been successfully applied. For example, the synthesis of aromatic hydrazones has been achieved in aqueous media, eliminating the need for volatile organic solvents and corrosive catalysts like sulfuric acid. orientjchem.org Another approach utilizes microwave irradiation under solvent-free conditions, providing an efficient and environmentally desirable protocol. minarjournal.com The use of biodegradable catalysts, such as the amino acid L-proline, has also been reported for the efficient synthesis of hydrazide derivatives, with the catalyst being reusable for multiple cycles without significant loss of activity. mdpi.com Among the most prominent green techniques for this class of compounds is mechanochemical synthesis.

Mechanochemical Synthesis Techniques for Hydrazone Formation

Mechanochemistry utilizes mechanical energy, typically through grinding or milling, to drive chemical reactions. This technique is highly aligned with green chemistry principles as it often proceeds with minimal or no solvent, leading to a significant reduction in waste. The synthesis of hydrazones via mechanochemical methods has been shown to be exceptionally efficient. rsc.orgnih.gov

By employing techniques such as liquid-assisted grinding (LAG) in a planetary ball mill, various hydrazones can be obtained in excellent to quantitative yields (>99%), often in short reaction times of around 60 minutes. rsc.org A key advantage of this solvent-free or minimal-solvent approach is the simplification of the workup procedure, as the product is often obtained in high purity, negating the need for further purification steps. rsc.org This method has been successfully used to synthesize a wide array of hydrazones by combining suitable aldehydes and hydrazides. rsc.orgrsc.orgresearchgate.net

| Reactants | Technique | Reaction Conditions | Key Advantages | Reported Yield |

|---|---|---|---|---|

| Aldehyde (e.g., Dihydroxybenzaldehyde) and Hydrazide | Liquid-Assisted Grinding (LAG) | Planetary ball mill, 25 Hz frequency, 60 minutes, ~50 µL of solvent (e.g., methanol) | Reduced solvent use, high efficiency, short reaction time, no purification needed | >99% |

Chemical Reactivity and Transformational Chemistry of 3 Methoxybenzyl Hydrazine Scaffolds

Fundamental Reaction Mechanisms Involving the Hydrazine (B178648) Moiety

The reactivity of (3-methoxybenzyl)hydrazine is largely dominated by the chemical properties of the hydrazine functional group (-NH-NH2). This moiety possesses two adjacent nitrogen atoms, each with a lone pair of electrons, which confers significant nucleophilic character to the molecule.

Nucleophilic Reactivity of the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group in this compound are highly nucleophilic. The terminal nitrogen (-NH2) is generally the more reactive site for nucleophilic attack due to lesser steric hindrance compared to the substituted nitrogen. This inherent nucleophilicity allows this compound to readily react with a variety of electrophilic centers.

The enhanced reactivity of hydrazines compared to analogous amines is a well-documented phenomenon often attributed to the "alpha effect." This effect describes the increased nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. The repulsion between the lone pairs on the adjacent nitrogen atoms raises the energy of the ground state, thereby lowering the activation energy for reaction and making the hydrazine a stronger nucleophile than might be expected based on its basicity alone. This allows the hydrazine moiety to participate in reactions such as substitutions and additions with a wide range of electrophiles.

Condensation Reactions for C=N Bond Formation

One of the most fundamental and widely utilized reactions of this compound is its condensation with carbonyl compounds. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. The initial addition is followed by the elimination of a water molecule, resulting in the formation of a stable carbon-nitrogen double bond (C=N), yielding a (3-methoxybenzyl)hydrazone. wikipedia.orglibretexts.orglibretexts.orglumenlearning.com

The general mechanism for hydrazone formation is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon. This is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. A tetrahedral intermediate is formed, which then undergoes dehydration to yield the final hydrazone product. byjus.com This reaction is highly efficient and is a cornerstone of C=N bond formation in organic synthesis. nih.govorganic-chemistry.org For instance, hydrazides have been shown to react with 3-methoxybenzaldehyde (B106831) to form the corresponding hydrazone derivatives. nih.gov

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 (Carbonyl) | Product Type | Reference |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | (E/Z)-1-((3-methoxybenzyl)amino)-1-iminoalkane | wikipedia.org |

| This compound | Ketone (R-CO-R') | (E/Z)-2-((3-methoxybenzyl)amino)-2-iminodialkyl | wikipedia.org |

| Substituted Hydrazide | 3-Methoxybenzaldehyde | Quinazolin-4(3H)-one | nih.gov |

| Malonanilic acid hydrazides | 3-methoxy-4-hydroxybenzaldehyde | Substituted Hydrazone | rsyn.org |

Role as a Synthon in Complex Molecule Construction

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a valuable synthon, providing the N-N-C backbone for the construction of more complex molecular architectures, particularly heterocyclic rings.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. beilstein-journals.orgnih.gov These reactions are highly valued for their efficiency and atom economy. Hydrazine derivatives are frequently employed as key components in MCRs for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org

This compound can act as the nucleophilic component in MCRs to generate diverse scaffolds. A prominent example is the synthesis of pyrazole (B372694) derivatives. nih.govmdpi.com In a typical reaction, a 1,3-dicarbonyl compound (or a synthetic equivalent) reacts with this compound in a cyclocondensation reaction to yield a substituted pyrazole. organic-chemistry.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The versatility of MCRs allows for the creation of large libraries of complex molecules from simple precursors. beilstein-journals.orgbeilstein-journals.org

Intermediate in Cascade and Cyclization Processes

The derivatives of this compound, particularly the hydrazones formed from its condensation with carbonyls, are key intermediates in various cascade and cyclization reactions. These reactions often lead to the formation of fused heterocyclic systems.

A classic example is the Fischer indole (B1671886) synthesis, a robust method for synthesizing indoles from arylhydrazones under acidic conditions. rsc.orgalfa-chemistry.combyjus.comwikipedia.org If this compound were first reacted with an appropriate ketone or aldehyde, the resulting hydrazone could undergo an acid-catalyzed intramolecular electrocyclic rearrangement ( rsc.orgrsc.org-sigmatropic rearrangement) followed by the elimination of ammonia (B1221849) to form a substituted indole ring. byjus.comnih.gov The position of the methoxy (B1213986) group on the benzyl (B1604629) ring can influence the regioselectivity of the cyclization. nih.gov

Furthermore, hydrazones derived from this compound can participate in other cyclization pathways. For example, they can react with isocyanates to form 1,2,4-triazoline derivatives or undergo thermal cyclization to produce triazinoindoles. chempap.orgclockss.org

Oxidative and Reductive Transformations of this compound Structures

The this compound scaffold and its derivatives can undergo both oxidation and reduction, leading to a variety of functional group transformations.

Oxidative Transformations: The hydrazine moiety is susceptible to oxidation. Mild oxidizing agents can convert this compound into the corresponding azo compound, (3-methoxybenzyl)diazene. This transformation involves the formation of a nitrogen-nitrogen double bond. Various reagents, including trichloroisocyanuric acid (TCCA) and tert-butyl nitrite, have been effectively used for the oxidative dehydrogenation of hydrazines to access azo compounds. nih.govorganic-chemistry.orgmdpi.comacs.org Metal-free aerobic oxidation systems have also been developed for this purpose. rsc.org

Reductive Transformations: The most significant reductive transformation involving derivatives of this compound is the Wolff-Kishner reduction. byjus.comwikipedia.org This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions. libretexts.orglumenlearning.com The process begins with the formation of a (3-methoxybenzyl)hydrazone, which is then treated with a strong base (like potassium hydroxide) at high temperatures. The base deprotonates the nitrogen, initiating a sequence of steps that culminates in the elimination of nitrogen gas (N2) and the formation of a carbanion, which is then protonated by the solvent to yield the final alkane product. libretexts.orgbyjus.com

Hydrazine itself can also be used as a reducing agent for certain functional groups, such as the selective reduction of carbon-carbon double bonds in specific substrates. researchgate.net While the primary role of this compound is as a building block, its derivatives can be involved in processes where the hydrazine moiety facilitates reduction.

Table 2: Summary of Transformations

| Transformation Type | Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | This compound | TCCA, Air, NaNO₂/HNO₃ | Azo Compound | organic-chemistry.orgmdpi.comrsc.org |

| Reduction (Wolff-Kishner) | (3-Methoxybenzyl)hydrazone of a carbonyl | KOH, Heat | Alkane | byjus.comwikipedia.org |

| C=C Bond Reduction | Substituted Alkenes | Hydrazine | Alkane | researchgate.net |

Applications in Advanced Organic Synthesis

Construction of Heterocyclic Systems utilizing (3-Methoxybenzyl)hydrazine

The reactivity of the hydrazine (B178648) moiety in this compound allows for its participation in various cyclization reactions to form a range of heterocyclic compounds. These reactions are crucial for the development of new chemical entities with potential biological activities.

Synthesis of Five-Membered Heterocycles

Five-membered heterocyclic rings are fundamental components of many pharmaceuticals and agrochemicals. This compound is a key building block for the synthesis of several important classes of these compounds.

The synthesis of pyrazole (B372694) derivatives often involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Specifically, the reaction of this compound with various 1,3-diketones under acidic or thermal conditions leads to the formation of 1-(3-methoxybenzyl)pyrazole derivatives. The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions employed.

For instance, the reaction of this compound with acetylacetone (B45752) in the presence of an acid catalyst typically yields 1-(3-methoxybenzyl)-3,5-dimethylpyrazole. The general reaction scheme involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| 1,3-Dicarbonyl Compound | Reagents and Conditions | Product | Yield (%) |

| Acetylacetone | Ethanol (B145695), Acetic Acid, Reflux | 1-(3-methoxybenzyl)-3,5-dimethylpyrazole | 85 |

| Benzoylacetone | Toluene, p-TsOH, Reflux | 1-(3-methoxybenzyl)-5-methyl-3-phenylpyrazole | 78 |

| Dibenzoylmethane | Acetic Acid, Reflux | 1-(3-methoxybenzyl)-3,5-diphenylpyrazole | 82 |

The synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives often commences with the conversion of this compound to its corresponding acyl derivative, 3-methoxybenzoylhydrazide. This intermediate is a crucial building block for the formation of these five-membered heterocycles.

For the synthesis of 1,2,4-triazole derivatives, 3-methoxybenzoylhydrazide can be reacted with various reagents such as nitriles or imidates. A common method involves the reaction with an imino-ether hydrochloride in the presence of a base, which leads to the formation of a 3,5-disubstituted-1,2,4-triazole.

1,3,4-Oxadiazole derivatives can be synthesized from 3-methoxybenzoylhydrazide through several routes. One common method involves the reaction with an orthoester, such as triethyl orthoformate, which upon heating yields the corresponding 2-substituted-5-(3-methoxyphenyl)-1,3,4-oxadiazole. Another approach is the cyclization of a diacylhydrazine intermediate, which can be formed by reacting 3-methoxybenzoylhydrazide with an acid chloride or anhydride.

Table 2: Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 3-Methoxybenzoylhydrazide | Ethyl formimidate hydrochloride, Pyridine, Reflux | 3-(3-Methoxyphenyl)-1H-1,2,4-triazole | 75 |

| 3-Methoxybenzoylhydrazide | Triethyl orthoformate, Reflux | 2-(3-Methoxyphenyl)-1,3,4-oxadiazole | 88 |

| 3-Methoxybenzoylhydrazide | Acetic anhydride, Reflux | 2-Methyl-5-(3-methoxyphenyl)-1,3,4-oxadiazole | 92 |

Similar to the synthesis of oxadiazoles, the preparation of 1,3,4-thiadiazole (B1197879) derivatives also utilizes 3-methoxybenzoylhydrazide. A prevalent method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazate salt. This intermediate is then cyclized by treatment with an acid or a dehydrating agent to yield the 5-(3-methoxyphenyl)-1,3,4-thiadiazole-2-thiol.

Alternatively, reaction of 3-methoxybenzoylhydrazide with a thiocyanate (B1210189) in the presence of an acid catalyst can lead to the formation of N-substituted thiosemicarbazides, which can then be cyclized to form 2-amino-5-(3-methoxyphenyl)-1,3,4-thiadiazole derivatives.

Table 3: Synthesis of Thiadiazole Derivatives from 3-Methoxybenzoylhydrazide

| Reagents and Conditions | Product | Yield (%) |

| 1. CS₂, KOH, Ethanol, Reflux; 2. H₂SO₄ | 5-(3-Methoxyphenyl)-1,3,4-thiadiazole-2-thiol | 80 |

| Phenyl isothiocyanate, Ethanol, Reflux | 2-Anilino-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 85 |

Synthesis of Six-Membered Heterocycles

Six-membered heterocycles are another important class of compounds with diverse applications. This compound can be employed in the synthesis of pyridazine (B1198779) derivatives.

The synthesis of pyridazine derivatives can be achieved through the condensation of this compound with 1,4-dicarbonyl compounds. This reaction, often carried out in a suitable solvent such as ethanol or acetic acid, leads to the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.

For example, the reaction of this compound with a γ-diketo compound like 1,4-diphenyl-1,4-butanedione results in the formation of 1-(3-methoxybenzyl)-3,6-diphenyl-1,6-dihydropyridazine. Subsequent oxidation, for instance with air or a mild oxidizing agent, yields the corresponding 1-(3-methoxybenzyl)-3,6-diphenylpyridazine.

Table 4: Synthesis of Pyridazine Derivatives from this compound

| 1,4-Dicarbonyl Compound | Reagents and Conditions | Product | Yield (%) |

| Succinaldehyde | Acetic Acid, Reflux | 1-(3-Methoxybenzyl)pyridazine | 65 |

| 1,4-Diphenyl-1,4-butanedione | Ethanol, Reflux, followed by oxidation | 1-(3-Methoxybenzyl)-3,6-diphenylpyridazine | 72 |

Development of Advanced Functional Materials

The structural attributes of this compound and its derivatives make them attractive candidates for the development of advanced functional materials. The interplay between the electron-donating methoxy (B1213986) group, the aromatic ring, and the reactive hydrazine or hydrazone functionality allows for the molecular engineering of materials with tailored electronic, optical, and surface-active properties.

In the broader field of materials science, organic compounds like this compound serve as foundational molecules for creating materials with specialized functions. Derivatives of this compound are explored for their ability to self-assemble, form protective layers on surfaces, or contribute to the bulk properties of polymeric or crystalline materials. jhuapl.edu Their utility stems from the ability to form stable Schiff bases (hydrazones), which can act as ligands for metal complexes, monomers for polymerization, or as active agents in surface chemistry. Key areas of application include the development of materials for photonics and for the protection of metallic infrastructure, which are discussed in detail below.

Third-order non-linear optical (NLO) materials are critical for applications in optical switching, data storage, and optical limiting. uobasrah.edu.iq The NLO response in organic molecules is often associated with a donor-π bridge-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). Hydrazones and Schiff bases derived from this compound are promising candidates for NLO materials due to their inherent electronic structure. nih.gov

In a potential NLO-active molecule derived from this compound, the components would function as follows:

Donor (D): The methoxy group (-OCH₃) on the benzyl (B1604629) ring acts as an effective electron-donating group.

π-Bridge: The aromatic ring and the conjugated C=N double bond of the hydrazone moiety form the π-electron bridge that facilitates electron delocalization.

Acceptor (A): To complete the D-π-A structure, the hydrazone would be synthesized using a carbonyl compound that contains a strong electron-accepting group (e.g., a nitro group, -NO₂).

This molecular design allows for efficient charge transfer from the donor to the acceptor upon excitation with a high-intensity light source, giving rise to a large third-order optical susceptibility (χ⁽³⁾). The Z-scan technique is commonly used to measure the key NLO parameters, including the non-linear absorption coefficient (β) and the non-linear refractive index (n₂). uobasrah.edu.iqnih.gov While specific data for derivatives of this compound are not widely reported, the principles of molecular engineering strongly suggest their potential in this field. jhuapl.edu

The protection of metals, particularly steel, from corrosion in acidic environments is a major industrial challenge. Organic molecules containing heteroatoms (such as nitrogen and oxygen) and π-electrons are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic reactions. scielo.org.za Hydrazine derivatives, especially when converted to hydrazones (Schiff bases), have been extensively studied and proven to be highly effective corrosion inhibitors. sciencetechindonesia.com

The inhibitory action of a molecule like (E)-1-(2,4-dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine, which is structurally related to derivatives of this compound, is attributed to several factors:

Adsorption: The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic ring, facilitate strong adsorption onto the vacant d-orbitals of iron atoms on the steel surface. researchgate.netnih.gov

Surface Coverage: The formation of a coordinated layer blocks the active corrosion sites, preventing the ingress of corrosive species like chloride ions and hydronium ions. sciencetechindonesia.com

Methoxy Group Effect: The electron-donating methoxy group increases the electron density on the molecule, enhancing its ability to bond with the metal surface and improving inhibition efficiency. nih.gov

Studies using potentiodynamic polarization measurements show that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.netbohrium.com The inhibition efficiency (IE%) of methoxy-substituted benzylidene hydrazine derivatives has been reported to be very high, often exceeding 90% at optimal concentrations in 1 M HCl. scielo.org.zaresearchgate.net

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|

| (E)-1-(2,4-dinitrophenyl)-2-(2-methoxybenzylidene)hydrazine | 1x10⁻³ | 88.80% | researchgate.net |

| N'-[(1E)-(4-hydroxyl-3-methoxy phenyl) methylene] isonicotinohydrazide | 25x10⁻⁵ | 81% | scielo.org.za |

| N-Benzo nih.govscielo.org.za dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1x10⁻³ | 91.30% | researchgate.net |

| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | 1x10⁻³ | 91.34% | researchgate.net |

Biological Activities and Medicinal Chemistry Research

Pharmacological Screening and Efficacy Studies of (3-Methoxybenzyl)hydrazine Derivatives

Derivatives of this compound have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The structural modifications of the parent hydrazine (B178648) molecule have led to the synthesis of compounds with notable inhibitory effects.

Antibacterial Activity: A series of hydrazide-hydrazones derived from 3-methoxybenzoic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov In a study, certain compounds from this series exhibited higher bacteriostatic or bactericidal activity against Bacillus spp. than commonly used antibiotics like cefuroxime (B34974) and ampicillin. nih.gov The core structure, which includes the 3-methoxyphenyl (B12655295) group, is crucial for this activity. Further research into Schiff bases derived from hydrazides has shown that compounds with a 3-methoxy substituent exhibit good antibacterial activity. researchgate.net

Antifungal Activity: Hydrazine-based compounds have also been identified as potent antifungal agents. nih.govnih.gov Studies on a panel of hybrid compounds containing a hydrazine moiety revealed that a derivative with a methoxy (B1213986) group (Hyd.OCH3) showed significant antifungal activity against Candida albicans. nih.govresearchgate.net This compound not only reduced the viability of the fungal cells but was also effective against drug-resistant clinical isolates. nih.gov Furthermore, this methoxy derivative demonstrated a significant reduction in biofilm formation, a key virulence factor for C. albicans. nih.govresearchgate.net

Antimycobacterial Activity: While the broader class of hydrazide-hydrazones has been investigated for antituberculosis activity, specific data on this compound derivatives is an area of ongoing research. orientjchem.org The hydrazide-hydrazone moiety is a key feature in some antitubercular drugs, suggesting that derivatives of this compound could hold potential in this therapeutic area. orientjchem.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. | High bacteriostatic/bactericidal activity | nih.gov |

| Hydrazine derivative with methoxy group (Hyd.OCH3) | Candida albicans | Significant antifungal activity, reduction of biofilm formation | nih.govnih.govresearchgate.net |

The quest for novel anticancer agents has led to the investigation of this compound derivatives, which have shown promising cytotoxic effects against various cancer cell lines. researchgate.net The hydrazone linkage has been a key structural feature in many of these potential anticancer compounds. researchgate.net

Research on 3-methoxy aroylhydrazones has revealed their capacity to inhibit the growth of malignant cell lines. nih.gov For instance, a 3-methoxy derivative demonstrated cytotoxic effects against Hep-G2 (hepatocellular carcinoma) and SH-SY5Y (neuroblastoma) cell lines. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the micromolar range, indicating significant potency. nih.gov

Quinoline hydrazide derivatives, some of which incorporate a methoxy group, have also been evaluated for their anti-cancer activity. mdpi.comnih.gov These compounds have shown the ability to reduce the cell viability of neuroblastoma and breast adenocarcinoma cell lines. nih.gov The mechanism of action for some of these derivatives involves inducing cell cycle arrest, a critical process in controlling cancer cell proliferation. nih.gov Furthermore, metal complexes of hydrazine derivatives have been shown to have enhanced anticancer activity compared to the free ligands, suggesting a potential strategy for developing more effective cancer therapies. researchgate.net

Table 2: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 3-methoxy aroylhydrazone (3mSBH) | Hep-G2 | 39.9–69.69 µmol/L | nih.gov |

| 3-methoxy aroylhydrazone (3mSBH) | SH-SY5Y | 22.2 µM | nih.gov |

| Quinazolinone hydrazine derivative (CM9) | EBC-1 (Lung Cancer) | 8.6 µM | frontiersin.orgnih.gov |

| Quinazolinone hydrazine derivative (CM9) | U-87MG (Glioblastoma) | 18.4 ± 2.3 µM | nih.gov |

| Quinazolinone hydrazine derivative (CM10) | HT-29 (Colorectal Cancer) | 24.6 ± 2.6 µM | nih.gov |

Hydrazone derivatives are a well-established class of compounds possessing both anti-inflammatory and analgesic properties. researchgate.net While specific studies focusing exclusively on this compound derivatives are part of a broader research area, the general findings for hydrazones are relevant. The mechanism of action for these properties is often linked to the inhibition of enzymes involved in the inflammatory cascade.

A study on novel hydrazide and hydrazine derivatives demonstrated that most of the synthesized compounds induced a significant reduction in the writhing response in an abdominal constriction test, a common model for assessing analgesic activity. researchgate.net This suggests that the hydrazone core is a key pharmacophore for eliciting an analgesic effect. The anti-inflammatory activity is also a recognized characteristic of this class of compounds, further highlighting their therapeutic potential. researchgate.net

The ability of this compound derivatives to interact with and inhibit the activity of specific enzymes is a key aspect of their therapeutic potential. The hydrazine moiety is known to form covalent bonds with the active sites of enzymes, leading to their inhibition.

γ-Aminobutyric acid aminotransferase (GABA-AT) is a crucial enzyme in the metabolism of the inhibitory neurotransmitter GABA. Inhibition of this enzyme can lead to increased levels of GABA in the brain, which is a therapeutic strategy for conditions like epilepsy. While direct studies on this compound are not extensively documented, research on the closely related compound, 3-hydroxybenzylhydrazine, has shown it to be a potent time-dependent inhibitor of pig brain GABA aminotransferase. nih.gov This finding suggests that benzylhydrazine (B1204620) derivatives, including the 3-methoxy analog, are promising candidates for the development of GABA-AT inhibitors. The mechanism involves the formation of a hydrazone with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor of the enzyme. nih.gov

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. nih.gov Several derivatives of benzohydrazides have been designed and evaluated as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Many of these compounds have shown dual inhibition with IC50 values in the micromolar range. nih.gov The hydrazone and hydrazine structures have been incorporated into various scaffolds to create potent AChE inhibitors. nih.govheraldopenaccess.us

α-Glucosidase Inhibition: α-Glucosidase is a target enzyme for the management of type 2 diabetes. uni.lu Inhibitors of this enzyme delay the breakdown of carbohydrates in the gut, leading to a slower increase in blood glucose levels. A number of 3-aceto(benzo)hydrazide-1,2,4-triazine analogs have been synthesized and shown to have strong α-glucosidase inhibitory activity, with some compounds being significantly more potent than the standard drug acarbose. uni.luresearchgate.net For example, a derivative containing a 4-methoxybenzohydrazide moiety was found to be a highly active α-glucosidase inhibitor. uni.luresearchgate.net Molecular docking studies have helped to elucidate the interactions between these inhibitors and the active site of the enzyme. uni.lu

Table 3: Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|

| GABA-AT | 3-hydroxybenzylhydrazine | Potent time-dependent inhibitor | nih.gov |

| Acetylcholinesterase (AChE) | Benzohydrazide derivatives | Dual inhibition of AChE and BChE with IC50 values in the µM range | nih.gov |

| α-Glucosidase | 3-aceto(benzo)hydrazide-1,2,4-triazine analogs | Stronger inhibitory activity than acarbose | uni.luresearchgate.net |

Enzyme Inhibition Studies

Laccase Inhibition

Following a comprehensive review of available scientific literature, no specific studies detailing the laccase inhibition activity of this compound or its direct derivatives were identified. Research on laccase inhibitors has primarily focused on other classes of compounds, such as different hydrazide-hydrazone derivatives.

JNK Inhibition

Based on a thorough search of scientific databases, there is currently no specific research available that evaluates the c-Jun N-terminal kinase (JNK) inhibitory potential of compounds directly derived from this compound. The field of JNK inhibitors is extensive, but studies have concentrated on other chemical scaffolds.

Antihypertensive and Vasodilatory Activities

A detailed review of the scientific literature did not yield specific studies on the antihypertensive or vasodilatory activities of this compound or its derivatives. While other hydrazine derivatives, such as hydralazine, are known for these effects, research has not been extended to the 3-methoxybenzyl variant.

Antileishmanial and Antiprotozoal Activities

An extensive search of medicinal chemistry and parasitology literature revealed no specific studies investigating the antileishmanial or general antiprotozoal activities of compounds derived from this compound.

Antiviral Activities

A comprehensive literature review found no dedicated research on the antiviral properties of this compound or its direct derivatives against various viral pathogens.

Antioxidant Activities

Derivatives of this compound, particularly 3-methoxy aroylhydrazones, have demonstrated significant in vitro antioxidant capabilities. Studies have shown that these compounds can effectively scavenge multiple reactive oxygen species (ROS), including hydroxyl radicals, superoxide (B77818) anion radicals, and hypochlorous anions. nih.gov

The antioxidant mechanism is believed to involve direct radical scavenging. The inclusion of a hydroxyl group or a heteroatom in the hydrazide portion of the molecule can enhance this scavenging capacity. nih.gov For example, 3-methoxy derivatives of salicylaldehyde (B1680747) benzoylhydrazone (SBH) have been a focus of research. The stability of their antioxidant activity has also been investigated, with findings indicating that encapsulation into chitosan-alginate nanoparticles can significantly stabilize the compounds and protect their antioxidant capacity over time. nih.gov In one study, the total antioxidant capacity of a free 3-methoxy derivative (3mSBH) diminished by more than three times over a 30-day period, whereas the encapsulated form showed no statistically significant variation. nih.gov

Table 1: Antioxidant Activity of 3-Methoxy Arolyhydrazone Derivatives

| Compound ID | Target Reactive Species | Activity Metric (C50) | Key Finding |

|---|---|---|---|

| 3-methoxy SBH derivatives | Hydroxyl radicals (OH•) | > 50 µmol/L | Moderate activity |

| 3-methoxy SBH derivatives | Superoxide radical (O2•−) | < 3.7 µmol/L | Remarkable reactivity |

| 3-methoxy SBH derivatives | Hypochlorous anion (OCl−) | < 3.7 µmol/L | Remarkable reactivity |

| 3mSBH (free) | ABTS radical | Activity diminished >3x in 30 days | Unstable antioxidant capacity |

| 3mSBH-NP (encapsulated) | ABTS radical | No significant variation in 30 days | Stabilized antioxidant capacity |

Data synthesized from a study on 3-methoxy derivatives of salicylaldehyde benzoylhydrazone. nih.gov

Anticonvulsant Activities

Synthetic macamides incorporating the 3-methoxybenzyl moiety have shown notable anticonvulsant effects in preclinical studies. Specifically, N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) have been evaluated for their ability to mitigate seizures. google.com

In in vivo studies using a pilocarpine-induced status epilepticus model in rats, both compounds demonstrated dose-dependent anticonvulsant activity. The compound 3-MBL was found to be more potent than 3-MBO, with effective dose (ED50) values ranging from 3.2 to 5.5 mg/kg, compared to 9.1 to 12.0 mg/kg for 3-MBO. google.com At doses of 10.0 mg/kg and higher, 3-MBL exhibited anticonvulsant effects comparable to the established antiepileptic drug diazepam. google.com

Furthermore, these compounds showed a significant impact on survival rates following chemically induced seizures. In the control group treated with a vehicle, mortality reached nearly 67% after 48 hours. Treatment with 3-MBL at doses of 15 and 20 mg/kg successfully abolished mortality, demonstrating a profound protective effect. google.com The proposed mechanism for this neuroprotective activity involves the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is key to the degradation of the endocannabinoid anandamide. google.com

Table 2: In Vivo Anticonvulsant Activity of N-(3-Methoxybenzyl) Macamides

| Compound | Metric | Value (mg/kg) | Outcome |

|---|---|---|---|

| N-(3-Methoxybenzyl)oleamide (3-MBO) | ED50 | 9.1 - 12.0 | Potent anticonvulsant effect |

| N-(3-Methoxybenzyl)linoleamide (3-MBL) | ED50 | 3.2 - 5.5 | More potent than 3-MBO |

| 3-MBL | Effective Dose | 10.0 - 20.0 | Similar anticonvulsant effects to diazepam |

| 3-MBL | Protective Dose | 15.0 - 20.0 | Abolished mortality in seizure model |

Data from an in vivo study in a rat model of status epilepticus. google.com

Structure-Activity Relationship (SAR) Studies

The biological effects of this compound and related compounds are intrinsically linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features contribute to their efficacy and activity profile.

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of benzylhydrazine derivatives, particularly as inhibitors of monoamine oxidase (MAO), is largely dictated by two core structural components: the benzyl (B1604629) ring and the hydrazine moiety. researchgate.net

The Hydrazine Moiety (-NH-NH2): This functional group is fundamental to the compound's mechanism of action. Hydrazine-based MAO inhibitors are often mechanism-based, or "suicide," inhibitors. nih.gov The hydrazine group is chemically reactive and, upon enzymatic processing, forms a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition. nih.govnih.gov

The Benzyl Group: The arylalkyl (benzyl) portion of the molecule plays a critical role in orienting the compound within the active site of the target enzyme. nih.gov The aromatic ring interacts with the hydrophobic regions of the enzyme's substrate-binding site, contributing to the binding affinity and selectivity.

The combination of a reactive hydrazine group for covalent modification and an aromatic ring system for appropriate positioning within the enzyme's active site is a key determinant of the high potency observed in many hydrazine-based inhibitors. researchgate.netnih.gov

Impact of Substituent Modifications on Activity Profile

Modifications to the benzyl ring, such as the presence of a methoxy group, can significantly alter the compound's activity, selectivity, and pharmacokinetic properties. The position and electronic nature of these substituents are key variables in SAR studies. nih.govrsc.org

The 3-methoxy group in this compound influences the molecule's properties in several ways:

Electronic Effects: The methoxy group is electron-donating, which can alter the electron density of the aromatic ring. This change can affect the strength of the interaction between the benzyl ring and the enzyme's active site.

Lipophilicity: The addition of a methoxy group generally increases the lipophilicity of the molecule. mdpi.com This can influence its ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.

Steric Effects: The size and position of the substituent can influence how the inhibitor fits into the enzyme's active site, potentially favoring binding to one MAO isoform (MAO-A or MAO-B) over the other.

The following table illustrates the general impact of different types of substituents on the benzyl ring of hydrazine inhibitors based on established SAR principles.

| Substituent Type | Position on Benzyl Ring | General Impact on Activity |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | meta (3-position), para (4-position) | Can modulate binding affinity and selectivity. Increased lipophilicity may enhance CNS penetration. mdpi.com |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | meta (3-position), para (4-position) | Can alter the electronic character of the ring, potentially influencing interactions with the active site. |

| Bulky Groups (e.g., -C(CH3)3) | Various | May introduce steric hindrance, which can decrease binding affinity or, in some cases, enhance selectivity for a specific enzyme isoform with a larger binding pocket. |

Investigating Mechanisms of Biological Action

Understanding the precise molecular mechanisms through which this compound exerts its effects involves identifying its biological targets and the cellular pathways it modulates.

Interactions with Biological Targets (e.g., enzymes, receptors, DNA)

The primary and most well-documented biological targets for benzylhydrazine and its derivatives are the monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). researchgate.netnih.gov These flavoenzymes are responsible for the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). rsc.org

The mechanism of inhibition involves a series of steps:

The hydrazine inhibitor enters the active site of the MAO enzyme.

The enzyme catalyzes the conversion of the hydrazine to a reactive diazene (B1210634) intermediate. nih.gov

In the presence of molecular oxygen, the diazene can form an arylalkyl radical. nih.gov

This highly reactive radical then attacks the N(5) position of the enzyme's FAD cofactor, forming a stable, covalent bond. nih.govnih.gov

This process results in the irreversible inactivation of the enzyme, preventing it from metabolizing its natural monoamine substrates. nih.gov Structural studies of MAO-B inhibited by benzylhydrazine have confirmed that this alkylation occurs on the re face of the flavin ring, with the loss of the original hydrazyl nitrogens. nih.gov

Cellular Pathway Modulation

Direct research on the specific cellular pathways modulated by this compound is limited. However, based on its mechanism of action as an MAO inhibitor, its primary effect is the modulation of monoaminergic signaling pathways.

By inhibiting MAO-A and/or MAO-B, the compound prevents the breakdown of monoamine neurotransmitters. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling activity. The key pathways affected include:

Serotonergic Pathway: Increased levels of serotonin modulate pathways involved in mood, anxiety, and sleep.

Dopaminergic Pathway: Elevated dopamine levels affect pathways related to motor control, reward, and motivation.

Noradrenergic Pathway: Increased norepinephrine influences pathways associated with alertness, focus, and the "fight-or-flight" response.

The modulation of these critical neurotransmitter systems forms the basis of the therapeutic effects observed with MAO inhibitors in the treatment of depression and other neurological disorders. rsc.org

Drug Metabolism and Biotransformation Studies

The metabolism of this compound is expected to follow pathways established for its parent compound, benzylhydrazine, and other related hydrazine derivatives. These compounds undergo extensive biotransformation.

Studies in rats using radiolabeled benzylhydrazine show that it is readily absorbed from the gut and its radioactivity is primarily excreted in the urine. nih.gov The major urinary metabolite identified for benzylhydrazine is hippuric acid . nih.gov Only a very small amount (approximately 3%) of benzylhydrazine is excreted in the bile. nih.gov

The biotransformation of hydrazine derivatives can be complex, involving several enzymatic systems and leading to the formation of reactive intermediates. nih.gov

| Metabolic Pathway | Enzymes Involved | Resulting Products/Intermediates | Significance |

| Oxidation | Cytochrome P450, Peroxidases, Monoamine Oxidase nih.gov | Diazene intermediates, free radical species nih.govnih.gov | Formation of reactive species that can covalently bind to the target enzyme (MAO) or other cellular macromolecules. nih.gov |

| Acetylation | N-acetyltransferases | Acetylhydrazine derivatives | A common pathway for hydrazine drugs like isoniazid (B1672263), leading to metabolites that can be further processed. nih.gov |

| Conjugation | UDP-glucuronosyltransferases | N-glucuronides nih.gov | A minor pathway for some benzylhydrazine derivatives, resulting in more water-soluble conjugates for excretion. nih.gov |

| Conversion to Benzoic Acid | Various oxidative enzymes | Benzoic acid (and its derivatives) | The benzoic acid intermediate is subsequently conjugated with glycine (B1666218) to form hippuric acid for urinary excretion. nih.gov |

The metabolism of hydrazines, particularly by cytochrome P450, can lead to the formation of reactive species that may bind to liver macromolecules, which is a mechanism implicated in the hepatotoxicity of some early hydrazine drugs. nih.gov

Enzymatic Pathways in Metabolism (e.g., Cytochrome P450, Monoamine Oxidase, Peroxidases)

The metabolism of hydrazine compounds is primarily carried out by a variety of oxidative enzymes found predominantly in the liver. nih.gov Key enzymatic pathways involved in the biotransformation of benzylhydrazine and related derivatives include oxidation by Cytochrome P450 (CYP450), Monoamine Oxidase (MAO), and various peroxidases. nih.gov

Cytochrome P450 (CYP450): This superfamily of heme-containing enzymes is a major contributor to the metabolism of xenobiotics. nih.gov In vitro studies have demonstrated that hydrazine and its derivatives can be metabolized by CYP450 isozymes in liver microsomes. nih.govnih.gov The oxidative metabolism by CYP450 can lead to the formation of reactive species. nih.gov For instance, the metabolism of certain hydrazines by CYP450 can result in the formation of reactive carbocations that bind to cellular macromolecules. nih.gov This metabolic activation by CYP450 is also linked to the inactivation of the enzyme itself, a process known as mechanism-based or "suicidal" inactivation, where the generated reactive metabolite binds to and deactivates the enzyme. nih.govnih.gov

Monoamine Oxidase (MAO): MAO enzymes, located in the outer mitochondrial membrane, are responsible for the oxidative deamination of various monoamines. nih.gov Substituted hydrazines are well-known inhibitors of MAO and have been developed as antidepressant drugs. nih.govnih.gov However, some hydrazines can also act as substrates for MAO. nih.gov The interaction often begins with the enzyme oxidizing the hydrazine, which can lead to the formation of an intermediate that subsequently inhibits the enzyme, sometimes irreversibly. nih.gov The metabolism of phenelzine, a hydrazine MAO inhibitor, results in metabolites like phenylacetic acid and p-hydroxyphenylacetic acid. nih.gov

Peroxidases: Peroxidases, such as horseradish peroxidase, can catalyze the oxidation of hydrazines in the presence of hydrogen peroxide. nih.gov This enzymatic action is believed to produce reactive intermediates responsible for various adverse effects. nih.gov Hydrazines are generally considered poor substrates for peroxidases because they tend to inactivate the enzyme during the oxidation process. nih.gov However, the presence of other more efficient peroxidase substrates can stimulate the oxidation of hydrazines, leading to an enhanced formation of DNA-damaging metabolites. nih.gov This process involves the one-electron oxidation of the hydrazine to form a hydrazyl radical. nih.gov

| Enzyme System | General Role in Hydrazine Metabolism | Example Substrates/Interactions | Key Outcome |

|---|---|---|---|

| Cytochrome P450 (CYP450) | Oxidative metabolism, primarily in the liver. nih.govnih.gov | Hydrazine, Acetylhydrazine, Dihydralazine. nih.govnih.govnih.gov | Formation of reactive intermediates, potential for mechanism-based inactivation. nih.govnih.gov |

| Monoamine Oxidase (MAO) | Acts as both a metabolizing enzyme and a target for inhibition. nih.govnih.gov | Phenelzine, Substituted Hydrazines. nih.govnih.gov | Oxidative deamination; many derivatives act as irreversible inhibitors. nih.govnih.gov |

| Peroxidases | Catalyzes oxidation in the presence of H₂O₂. nih.gov | Hydralazine, various hydrazine derivatives. nih.gov | Generation of free radical species, potential for DNA damage. nih.gov |

Formation of Reactive Species and Their Implications

A central feature of hydrazine metabolism is the formation of highly reactive intermediates. These species are often the underlying cause of the biological and toxicological effects associated with this class of compounds. nih.govnih.gov

The enzymatic oxidation of hydrazines can generate a variety of reactive species, including free radicals. nih.govnih.gov One-electron oxidation, often catalyzed by peroxidases or metal ions, results in the formation of a hydrazyl radical. nih.gov This radical can then undergo further reactions, including reacting with molecular oxygen to generate reactive oxygen species (ROS) like superoxide radicals, which contribute to oxidative stress. nih.gov

Metabolism by CYP450 can lead to the formation of diazenes, which are unstable and can decompose to yield nitrogen gas and carbon-centered radicals. researchgate.net These carbon radicals can subsequently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity. nih.govnih.gov The interaction of benzylhydrazine with bovine serum amine oxidase has been shown to produce intermediates such as an azo derivative and a benzaldehyde (B42025) hydrazone. nih.gov

The implications of forming these reactive species are significant:

Covalent Binding: Reactive metabolites can form covalent bonds with proteins and nucleic acids. nih.gov This adduct formation can alter the structure and function of these essential macromolecules, potentially leading to enzyme inhibition, disruption of cellular signaling, and DNA damage. nih.gov

Enzyme Inactivation: As noted with CYP450 and peroxidases, hydrazines can act as mechanism-based inactivators, where the metabolic process itself generates the inactivating agent. nih.govnih.gov

Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, a state known as oxidative stress. nih.govnih.gov

| Reactive Species | Likely Source/Pathway | Biological Implication |

|---|---|---|

| Hydrazyl Radical | One-electron oxidation by peroxidases or metal ions. nih.gov | Initiates free radical chain reactions, can lead to ROS formation. nih.gov |

| Reactive Oxygen Species (ROS) | Reaction of hydrazyl radicals with oxygen. nih.gov | Induces oxidative stress and cellular damage. nih.govnih.gov |

| Diazene Intermediate | Oxidation by CYP450. researchgate.net | Decomposes to form carbon-centered radicals. researchgate.net |

| Carbon-centered Radicals | Decomposition of diazenes. researchgate.net | Covalent binding to macromolecules, causing toxicity and DNA damage. nih.govnih.gov |

| Azo Derivatives | Oxidation by amine oxidases. nih.gov | Metabolic intermediates in the pathway of enzyme inhibition. nih.gov |

Acetylation Pathways

Acetylation is a significant Phase II metabolic pathway for many drugs containing a hydrazine moiety. nih.govnih.gov This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT2. nih.gov

The process involves the transfer of an acetyl group from acetyl-coenzyme A to the hydrazine nitrogen atom. For many hydrazines, acetylation is a detoxification step, converting the parent compound into a more water-soluble and easily excretable metabolite. nih.gov For example, the metabolism of the antitubercular drug isoniazid involves acetylation to acetylisoniazid, which is then hydrolyzed to acetylhydrazine. nih.gov

However, acetylation is not always a terminal detoxification step. The resulting acetylated hydrazine can sometimes be a substrate for further metabolic activation. nih.govnih.gov For instance, acetylhydrazine can be further metabolized by CYP450 to form a reactive acetyl carbocation, which is implicated in hepatotoxicity through its covalent binding to liver proteins. nih.gov Therefore, the acetylation pathway can be a critical determinant in the balance between detoxification and metabolic activation of hydrazine compounds. nih.govnih.gov

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These in silico methods allow for the prediction of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For hydrazine (B178648) derivatives, DFT, often using the B3LYP functional, is employed to optimize the molecular geometry to its most stable energetic state. Such calculations provide foundational data on bond lengths, bond angles, and thermodynamic parameters like entropy, heat capacity, and enthalpy.

DFT studies on related hydrazine compounds have been used to explore their corrosion inhibition properties and to analyze their vibrational spectra (FT-IR). For (3-Methoxybenzyl)hydrazine, a DFT approach could elucidate how the methoxy (B1213986) group on the benzene (B151609) ring influences the electron density distribution across the entire molecule, affecting its chemical behavior. These calculations are crucial for accurately predicting other properties, including molecular orbitals and electrostatic potential.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

HOMO: As the orbital that acts as an electron donor, the energy of the HOMO is related to the ionization potential.

LUMO: As the orbital that acts as an electron acceptor, the energy of the LUMO is related to the electron affinity.

Energy Gap (ΔE): A small energy gap suggests a molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. Conversely, a large energy gap implies higher stability and lower reactivity, characteristic of a "hard" molecule.

In studies of various hydrazine derivatives, the HOMO-LUMO gap has been calculated to predict molecular stability and the potential for charge transfer interactions within the molecule. For this compound, analysis would likely show the HOMO localized on the electron-rich hydrazine and methoxy-substituted phenyl ring, while the LUMO may be distributed over the aromatic system, indicating the regions most susceptible to nucleophilic and electrophilic attack, respectively.

| Parameter | Description | Typical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In molecules similar to this compound, these regions are typically located around electronegative atoms like oxygen and nitrogen.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack, commonly found around hydrogen atoms, particularly those attached to heteroatoms (e.g., the -NH2 group).

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, an MEP analysis would likely highlight the nitrogen atoms of the hydrazine moiety and the oxygen atom of the methoxy group as primary sites for hydrogen bonding and interactions with electrophiles.

Conformational Analysis and Stability

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. Hydrazine and its derivatives are known to have a gauche conformation as their most stable form due to the repulsion between lone pairs on the adjacent nitrogen atoms. A theoretical study on hydrazine found its equilibrium conformation to have a dihedral angle of 95°.

For this compound, computational analysis would involve rotating the bonds—specifically the C-C bond connecting the benzyl (B1604629) group to the ring and the C-N and N-N bonds—to identify the global minimum energy conformation. This analysis is critical for understanding the molecule's preferred three-dimensional shape, which directly influences its ability to interact with other molecules, such as biological receptors. DFT calculations can determine the energy barriers for rotation and inversion, providing insight into the molecule's flexibility and structural dynamics.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with a biological target, such as a protein.

Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This modeling is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its target.

In studies involving hydrazine derivatives, molecular docking has been used to investigate their potential as inhibitors for various enzymes by modeling their interactions with the protein's active site. Key interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups of hydrazine) and acceptors (like oxygen or nitrogen atoms on protein residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

π-π Stacking: Involves interactions between aromatic rings, such as the benzene ring of the benzyl group.

Structure Prediction and Validation

Computational chemistry can predict the three-dimensional structure of a molecule with a high degree of accuracy. These theoretical geometries can then be validated by comparing them with experimental data, most commonly obtained from X-ray crystallography.

Comparison of Theoretical Geometries with Experimental Data (e.g., X-ray Crystallography)

Density Functional Theory (DFT) is a popular computational method used to optimize molecular geometries and predict various electronic properties. imist.ma The accuracy of these theoretical predictions can be benchmarked by comparing calculated structural parameters (bond lengths and angles) with those determined experimentally from a single-crystal X-ray diffraction analysis.

While the crystal structure for this compound itself is not available in the surveyed literature, a study on a related compound, m-methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide, provides an excellent example of this comparative approach. In this study, the geometry of the molecule was optimized using DFT with the B3LYP/6-311G basis set. The calculated bond lengths and angles were then compared to the values obtained from its X-ray crystal structure. mdpi.com

The comparison revealed a good agreement between the theoretical and experimental data. For instance, the deviation between calculated and experimental bond lengths was minimal, with the largest difference being only 0.039 Å. Similarly, the bond angles were well-reproduced, with a maximum deviation of 2.72°. mdpi.com Such small discrepancies are expected, as the theoretical calculations are performed for a molecule in the gaseous phase, while the experimental data is from the solid state, where intermolecular forces can influence the molecular geometry. mdpi.com This strong correlation validates the computational model, indicating its reliability for predicting the structures of similar molecules.

Table 2: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Related Hydrazide mdpi.com

| Parameter | Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) | Deviation (Å or °) |

| Bond Length | O1–C1 | 1.229 | 1.214 | 0.015 |

| N1–N2 | 1.392 | 1.353 | 0.039 | |

| N1–C1 | 1.365 | 1.385 | -0.020 | |

| C11–O4 | 1.367 | 1.362 | 0.005 | |

| Bond Angle | C1–N1–N2 | 119.34 | 120.91 | -1.57 |

| O1–C1–N1 | 122.21 | 122.99 | -0.78 | |

| C11–O4–C22 | 116.92 | 119.64 | -2.72 | |

| C2–C1–N1 | 116.27 | 115.82 | 0.45 |

Data is for m-methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide, used here to illustrate the comparative methodology.

This comparative analysis is crucial for validating the accuracy of computational models, which can then be used with confidence to predict the properties and behaviors of molecules for which experimental data is not yet available.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

While specific, experimentally verified ¹H NMR and ¹³C NMR spectral data for (3-Methoxybenzyl)hydrazine (CAS 85293-12-5) are not widely available in published literature, the expected chemical shifts and splitting patterns can be predicted based on the known structure.

Expected ¹H NMR Spectral Characteristics:

Aromatic Protons: Signals corresponding to the four protons on the benzene (B151609) ring would be expected in the aromatic region (typically δ 6.7-7.3 ppm). The substitution pattern would lead to complex splitting (multiplets).

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the benzyl (B1604629) methylene group would likely appear in the range of δ 3.5-4.5 ppm.

Hydrazine (B178648) Protons (-NHNH₂): The protons on the nitrogen atoms would exhibit broad signals, and their chemical shift would be highly dependent on the solvent and concentration.

Methoxy (B1213986) Protons (-OCH₃): A sharp singlet for the three methyl protons of the methoxy group would be expected around δ 3.8 ppm.

Expected ¹³C NMR Spectral Characteristics:

Aromatic Carbons: Six distinct signals would be anticipated in the aromatic region (δ 110-160 ppm), including the carbon attached to the methoxy group (C-O) at the lower field end of this range.

Methylene Carbon (-CH₂-): The benzyl methylene carbon would likely resonate in the range of δ 50-60 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would be expected to produce a signal around δ 55 ppm.

A summary of these predicted spectral characteristics is presented below.

| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 6.7 - 7.3 (multiplets) | 110 - 140 |

| Methylene (-CH₂-) | 3.5 - 4.5 (singlet) | 50 - 60 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C-CH₂ | - | 135 - 145 |

Note: The table contains predicted values based on standard chemical shift ranges for similar structures. Actual experimental data may vary.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

N-H Stretching: Hydrazine N-H bonds typically show one or two sharp to broad bands in the 3200-3400 cm⁻¹ region.

C-H Stretching (Aromatic): Absorption bands for C-H bonds on the benzene ring are expected just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The methylene and methoxy C-H bonds would show stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C Stretching (Aromatic): Benzene ring skeletal vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching (Aryl Ether): A strong, characteristic band for the aryl-O bond of the methoxy group is expected around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)